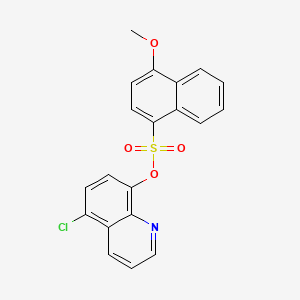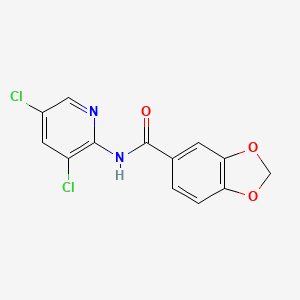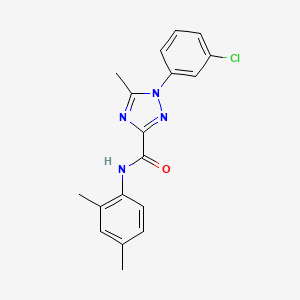![molecular formula C17H22N2O5S2 B13370152 4-methoxy-N~2~,N~2~,N~4~',N~4~'-tetramethyl[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13370152.png)
4-methoxy-N~2~,N~2~,N~4~',N~4~'-tetramethyl[1,1'-biphenyl]-2,4'-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N~2~,N~2~,N~4~‘,N~4~’-tetramethyl[1,1’-biphenyl]-2,4’-disulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of methoxy and sulfonamide groups attached to a biphenyl backbone
Vorbereitungsmethoden
The synthesis of 4-methoxy-N~2~,N~2~,N~4~‘,N~4~’-tetramethyl[1,1’-biphenyl]-2,4’-disulfonamide involves several steps. One common method includes the reaction of biphenyl derivatives with methoxy and sulfonamide groups under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-methoxy-N~2~,N~2~,N~4~‘,N~4~’-tetramethyl[1,1’-biphenyl]-2,4’-disulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein interactions. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is used in the production of dyes, polymers, and other materials .
Wirkmechanismus
The mechanism of action of 4-methoxy-N~2~,N~2~,N~4~‘,N~4~’-tetramethyl[1,1’-biphenyl]-2,4’-disulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups in the compound are known to interact with enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved .
Vergleich Mit ähnlichen Verbindungen
4-methoxy-N~2~,N~2~,N~4~‘,N~4~’-tetramethyl[1,1’-biphenyl]-2,4’-disulfonamide can be compared with other similar compounds such as 4-methoxybenzenamide and 4-methoxytriphenylamine. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.
Eigenschaften
Molekularformel |
C17H22N2O5S2 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2-[4-(dimethylsulfamoyl)phenyl]-5-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O5S2/c1-18(2)25(20,21)15-9-6-13(7-10-15)16-11-8-14(24-5)12-17(16)26(22,23)19(3)4/h6-12H,1-5H3 |
InChI-Schlüssel |
ZQOJBFOKBGUQQI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-4-methylpiperazine](/img/structure/B13370091.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13370092.png)

![6-(3,4-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370097.png)
![Tert-butyl 5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-1-carboxylate](/img/structure/B13370110.png)
![6-(1-Adamantyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370114.png)
![4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B13370120.png)
![6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370122.png)
![N-(quinolin-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13370135.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370150.png)
![N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-5-nitro-2-furamide](/img/structure/B13370160.png)
